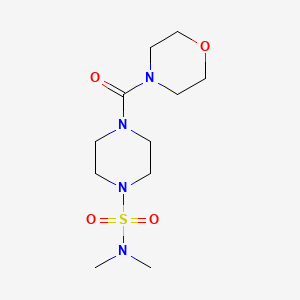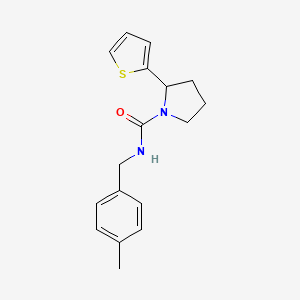
2-butyryl-N-(3-chloro-4-methylphenyl)hydrazinecarbothioamide
Overview
Description
2-butyryl-N-(3-chloro-4-methylphenyl)hydrazinecarbothioamide, also known as BCMH, is a chemical compound that has been extensively researched for its potential applications in the field of medicine. The compound is a thiosemicarbazone derivative that has been shown to exhibit a range of biochemical and physiological effects. In
Scientific Research Applications
2-butyryl-N-(3-chloro-4-methylphenyl)hydrazinecarbothioamide has been extensively studied for its potential applications in the field of medicine. The compound has been shown to exhibit a range of biological activities, including antitumor, antiviral, and antimicrobial properties. 2-butyryl-N-(3-chloro-4-methylphenyl)hydrazinecarbothioamide has been tested against a range of cancer cell lines, and has been shown to induce apoptosis in these cells. The compound has also been shown to exhibit antiviral activity against a range of viruses, including influenza and herpes simplex virus.
Mechanism of Action
The mechanism of action of 2-butyryl-N-(3-chloro-4-methylphenyl)hydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cellular metabolism. The compound has been shown to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. 2-butyryl-N-(3-chloro-4-methylphenyl)hydrazinecarbothioamide has also been shown to inhibit the activity of glutathione reductase, an enzyme that plays a key role in cellular antioxidant defense.
Biochemical and Physiological Effects:
2-butyryl-N-(3-chloro-4-methylphenyl)hydrazinecarbothioamide has been shown to exhibit a range of biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, and has been shown to exhibit antiviral activity against a range of viruses. 2-butyryl-N-(3-chloro-4-methylphenyl)hydrazinecarbothioamide has also been shown to exhibit antibacterial activity against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound has also been shown to exhibit antioxidant activity, and has been proposed as a potential therapy for oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 2-butyryl-N-(3-chloro-4-methylphenyl)hydrazinecarbothioamide in lab experiments include its high purity and stability, as well as its well-characterized biological activities. The compound is also relatively easy to synthesize, and can be produced in large quantities. However, the limitations of using 2-butyryl-N-(3-chloro-4-methylphenyl)hydrazinecarbothioamide in lab experiments include its potential toxicity, as well as the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 2-butyryl-N-(3-chloro-4-methylphenyl)hydrazinecarbothioamide. One area of interest is the development of analogs of 2-butyryl-N-(3-chloro-4-methylphenyl)hydrazinecarbothioamide with improved biological activities and reduced toxicity. Another area of interest is the investigation of the potential therapeutic applications of 2-butyryl-N-(3-chloro-4-methylphenyl)hydrazinecarbothioamide in the treatment of cancer, viral infections, and oxidative stress-related diseases. Further studies are also needed to fully understand the mechanism of action of 2-butyryl-N-(3-chloro-4-methylphenyl)hydrazinecarbothioamide, and to identify potential side effects and drug interactions.
properties
IUPAC Name |
1-(butanoylamino)-3-(3-chloro-4-methylphenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3OS/c1-3-4-11(17)15-16-12(18)14-9-6-5-8(2)10(13)7-9/h5-7H,3-4H2,1-2H3,(H,15,17)(H2,14,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHNEJKHSKSBTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NNC(=S)NC1=CC(=C(C=C1)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-bromo-4,5-dimethylphenyl)-2-({5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4648135.png)
![2-({4-allyl-5-[4-(cyclopentyloxy)phenyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-furylmethyl)acetamide](/img/structure/B4648144.png)

![7-(difluoromethyl)-3-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4648160.png)

![1-(3-methylphenyl)-4-{[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B4648171.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(4-ethylphenyl)-N~2~-methylglycinamide](/img/structure/B4648177.png)
![4-[3-(4-chlorophenoxy)propoxy]-3-ethoxy-5-iodobenzaldehyde](/img/structure/B4648183.png)
![dimethyl 5-({[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4648194.png)
![2-chloro-N-{2-[methyl(phenyl)amino]ethyl}benzamide](/img/structure/B4648201.png)
![ethyl {2-[({[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B4648203.png)


![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-[(3-bromophenyl)amino]acrylonitrile](/img/structure/B4648224.png)